molecular formula C9H15F2NO B13074899 3-[(2,2-Difluorocyclopentyl)methoxy]azetidine

3-[(2,2-Difluorocyclopentyl)methoxy]azetidine

Cat. No.: B13074899
M. Wt: 191.22 g/mol
InChI Key: PUGCFKGHUBMARY-UHFFFAOYSA-N
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Description

3-[(2,2-Difluorocyclopentyl)methoxy]azetidine is a chemical compound with the molecular formula C₉H₁₅F₂NO and a molecular weight of 191.22 g/mol This compound is characterized by the presence of a difluorocyclopentyl group attached to an azetidine ring via a methoxy linkage

Preparation Methods

The synthesis of 3-[(2,2-Difluorocyclopentyl)methoxy]azetidine involves several steps. One common synthetic route includes the reaction of 2,2-difluorocyclopentanol with azetidine in the presence of a suitable base and solvent . The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(2,2-Difluorocyclopentyl)methoxy]azetidine undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2,2-Difluorocyclopentyl)methoxy]azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,2-Difluorocyclopentyl)methoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopentyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The methoxy linkage and azetidine ring also play crucial roles in determining the compound’s overall activity and stability .

Comparison with Similar Compounds

3-[(2,2-Difluorocyclopentyl)methoxy]azetidine can be compared with other similar compounds, such as:

The unique combination of the difluorocyclopentyl group and azetidine ring in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C9H15F2NO

Molecular Weight

191.22 g/mol

IUPAC Name

3-[(2,2-difluorocyclopentyl)methoxy]azetidine

InChI

InChI=1S/C9H15F2NO/c10-9(11)3-1-2-7(9)6-13-8-4-12-5-8/h7-8,12H,1-6H2

InChI Key

PUGCFKGHUBMARY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(F)F)COC2CNC2

Origin of Product

United States

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